An In-Depth Technical Guide to the Discovery and Synthesis of IITZ-01: A Novel Lysosomotropic Autophagy Inhibitor
An In-Depth Technical Guide to the Discovery and Synthesis of IITZ-01: A Novel Lysosomotropic Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITZ-01 is a novel, potent s-triazine analog identified as a lysosomotropic autophagy inhibitor with significant single-agent antitumor efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of IITZ-01. It details its effects on cancer cells, including the induction of apoptosis and inhibition of autophagy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended to serve as a core resource for researchers in oncology and drug development.
Discovery and Rationale
IITZ-01 was discovered during an exploration of the mechanism of action of previously identified cytotoxic s-triazine analogs.[1][2] Autophagy, a cellular process of degradation and recycling of damaged organelles and proteins, is a crucial survival mechanism for cancer cells under metabolic stress.[1] While autophagy inhibition is a promising anti-cancer strategy, clinical trials with existing inhibitors like chloroquine (CQ) have been hampered by a lack of potency.[1][2] This necessitated the search for more potent autophagy inhibitors. IITZ-01 emerged as a lead compound, demonstrating over 10-fold more potent autophagy inhibition and 12- to 20-fold greater cytotoxic action than CQ in triple-negative breast cancer models.[1][2]
Synthesis of IITZ-01
IITZ-01, with the chemical name N2-(4-(1H-imidazol-1-yl)phenyl)-N4-(4-methoxyphenyl)-6-(morpholino)-1,3,5-triazine-2,4-diamine, is synthesized from cyanuric chloride. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.
General Synthetic Scheme for s-Triazine Analogs:
The synthesis of s-triazine derivatives like IITZ-01 typically follows a multi-step process involving the sequential reaction of cyanuric chloride with different amines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise additions. The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.
Step 1: Monosubstitution of Cyanuric Chloride. Cyanuric chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent at a low temperature.
Step 2: Disubstitution. A second amine is added to the monosubstituted intermediate, and the reaction is typically stirred at room temperature.
Step 3: Trisubstitution. The final amine is added, and the reaction mixture is heated to drive the substitution of the last, least reactive chlorine atom.
Mechanism of Action
IITZ-01 exhibits a dual mechanism of action, inhibiting autophagy and inducing apoptosis.
Lysosomotropic Autophagy Inhibition
IITZ-01 is a lysosomotropic agent, meaning it selectively accumulates in lysosomes.[1][2] This accumulation leads to:
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Lysosomal Deacidification: As a basic compound, IITZ-01 neutralizes the acidic environment of the lysosome, which is crucial for the function of lysosomal enzymes. This is evidenced by a decrease in LysoTracker Red staining.[1][2]
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Inhibition of Lysosomal Enzyme Maturation: The altered pH impairs the maturation and activity of lysosomal hydrolases.[1][2]
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Impaired Autophagosome Degradation: Consequently, the fusion of autophagosomes with dysfunctional lysosomes is inhibited, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.[1][2]
Induction of Apoptosis
IITZ-01 also triggers apoptosis through a mitochondria-mediated pathway.[1][2] In renal cancer cells, IITZ-01 has been shown to potentiate TRAIL-induced apoptosis. Key molecular events include:
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Downregulation of Survivin: IITZ-01 decreases the expression of the anti-apoptotic protein survivin.
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Upregulation of Death Receptor 5 (DR5): IITZ-01 increases the expression of DR5, a receptor for the pro-apoptotic ligand TRAIL.
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Mitochondrial Membrane Potential Abolishment: The compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1][2]
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Modulation of Bcl-2 and IAP Family Proteins: IITZ-01 affects the expression of Bcl-2 and Inhibitor of Apoptosis (IAP) family proteins.
Quantitative Data
In Vitro Cytotoxicity
IITZ-01 has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | ~1.5 |
| MDA-MB-453 | Breast Cancer | ~3.0 | ~2.0 |
| Caki-1 | Renal Carcinoma | Not specified | Not specified |
| ACHN | Renal Carcinoma | Not specified | Not specified |
Data extracted from Guntuku et al., 2019.
In Vivo Efficacy and Pharmacokinetics
In a preclinical study using an MDA-MB-231 breast cancer xenograft model in mice, IITZ-01 displayed potent antitumor activity.[1][2] A separate study evaluated the pharmacokinetic profile of IITZ-01 in mice.
| Parameter | Value (Oral Administration) | Value (Intraperitoneal Administration) |
| Cmax (ng/mL) | Data not available | ~600 |
| Tmax (h) | Data not available | ~0.5 |
| AUC (ng*h/mL) | Data not available | ~1200 |
| Half-life (h) | Data not available | ~2.5 |
Pharmacokinetic data is estimated based on graphical representations from available literature and should be considered approximate. A dedicated study provides detailed pharmacokinetic parameters.[3]
Detailed Experimental Protocols
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., DR5, survivin) following treatment with IITZ-01.
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Cell Lysis:
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Treat cells with desired concentrations of IITZ-01 for the specified duration.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer:
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Denature protein samples by boiling in Laemmli buffer.
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Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against target proteins (e.g., anti-DR5, anti-survivin, anti-β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after IITZ-01 treatment.
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Cell Seeding:
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Plate a low density of single cells in 6-well plates.
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Treatment:
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Treat the cells with various concentrations of IITZ-01 for 24 hours.
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Colony Formation:
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Remove the drug-containing medium, wash with PBS, and add fresh medium.
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Incubate the plates for 10-14 days to allow for colony formation.
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Staining and Counting:
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Fix the colonies with a mixture of methanol and acetic acid.
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Stain the colonies with 0.5% crystal violet solution.
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Count the number of colonies (typically defined as >50 cells).
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LysoTracker Red Staining
This protocol is used to visualize and quantify the acidic lysosomal compartments.
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Cell Preparation:
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Seed cells on glass coverslips or in imaging dishes.
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Treatment:
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Treat cells with IITZ-01 for the desired time.
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Staining:
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Incubate the cells with 50-75 nM LysoTracker Red DND-99 in pre-warmed medium for 30-60 minutes at 37°C.
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Imaging:
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Wash the cells with fresh medium.
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Immediately image the cells using fluorescence microscopy with appropriate filter sets (Excitation/Emission: ~577/590 nm). A decrease in fluorescence intensity indicates lysosomal deacidification.
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Logical Workflow for IITZ-01 Evaluation
Conclusion
IITZ-01 is a promising preclinical candidate for cancer therapy, particularly for difficult-to-treat cancers like triple-negative breast cancer. Its potent dual mechanism of autophagy inhibition and apoptosis induction warrants further investigation and development. This technical guide provides a foundational understanding of IITZ-01 for researchers aiming to build upon the existing knowledge and explore its full therapeutic potential.
References
- 1. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic and in vitro metabolic stability study of lysosomotropic autophagy inhibitor, IITZ-01 in mice by using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
